2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a benzodiazole ring and a pyrazole-pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrazole-pyrazine intermediates, followed by their coupling through acetamide linkage. Common reagents used in these reactions include acetic anhydride, various amines, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid
- [2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
What sets 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide apart is its unique combination of benzodiazole and pyrazole-pyrazine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-24-10-13(8-23-24)18-15(19-6-7-20-18)9-21-17(26)11-25-12-22-14-4-2-3-5-16(14)25/h2-8,10,12H,9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVAWQOOBHMAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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